molecular formula C25H27ClN2O4S B11455708 6-[2-(4-chlorophenyl)-2-oxoethyl]-4-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

6-[2-(4-chlorophenyl)-2-oxoethyl]-4-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

Cat. No.: B11455708
M. Wt: 487.0 g/mol
InChI Key: ZTDCGNNRQDFWSO-UHFFFAOYSA-N
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Description

The compound 6-[2-(4-chlorophenyl)-2-oxoethyl]-4-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione is a complex organic molecule characterized by its unique structure, which includes a chlorophenyl group, a cyclohexyl ring, and a tricyclic system with oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-chlorophenyl)-2-oxoethyl]-4-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the chlorophenyl intermediate:

    Cyclohexyl ring formation: The cyclohexyl ring is introduced via a cyclization reaction, often using a Grignard reagent.

    Tricyclic system construction: The tricyclic system is formed through a series of cyclization and condensation reactions, incorporating oxygen and sulfur atoms.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-chlorophenyl)-2-oxoethyl]-4-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-[2-(4-chlorophenyl)-2-oxoethyl]-4-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[2-(4-chlorophenyl)-2-oxoethyl]-4-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

    Pathways: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[2-(4-bromophenyl)-2-oxoethyl]-4-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione
  • 6-[2-(4-fluorophenyl)-2-oxoethyl]-4-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

Uniqueness

The uniqueness of 6-[2-(4-chlorophenyl)-2-oxoethyl]-4-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H27ClN2O4S

Molecular Weight

487.0 g/mol

IUPAC Name

6-[2-(4-chlorophenyl)-2-oxoethyl]-4-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

InChI

InChI=1S/C25H27ClN2O4S/c1-25(2)12-18-20(14-32-25)33-23-21(18)22(30)28(17-6-4-3-5-7-17)24(31)27(23)13-19(29)15-8-10-16(26)11-9-15/h8-11,17H,3-7,12-14H2,1-2H3

InChI Key

ZTDCGNNRQDFWSO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3CC(=O)C4=CC=C(C=C4)Cl)C5CCCCC5)C

Origin of Product

United States

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